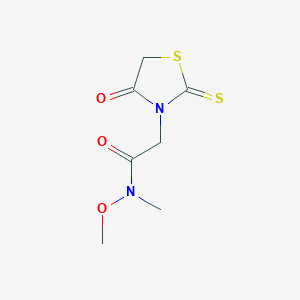
N-methoxy-N-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide is a compound that belongs to the thioxothiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with a thioxothiazolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 70-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
N-methoxy-N-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. For example, it inhibits the enzyme MurB in Escherichia coli, which is essential for bacterial cell wall synthesis . In cancer cells, the compound interferes with angiogenesis by inhibiting the proliferation of endothelial cells .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide: Lacks the methoxy group, resulting in different reactivity and biological activity.
N-methoxy-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide: Lacks the methyl group, affecting its solubility and interaction with biological targets.
Uniqueness
N-methoxy-N-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide is unique due to the presence of both methoxy and methyl groups, which enhance its solubility, stability, and biological activity. These structural features make it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H10N2O3S2 |
|---|---|
Molecular Weight |
234.3 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C7H10N2O3S2/c1-8(12-2)5(10)3-9-6(11)4-14-7(9)13/h3-4H2,1-2H3 |
InChI Key |
DAFZHUNGCWILSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CN1C(=O)CSC1=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


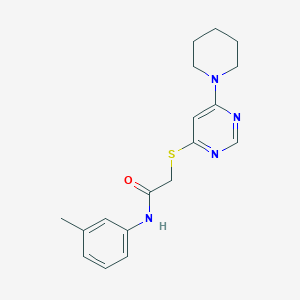
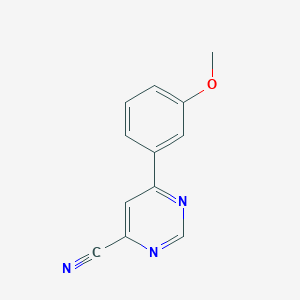
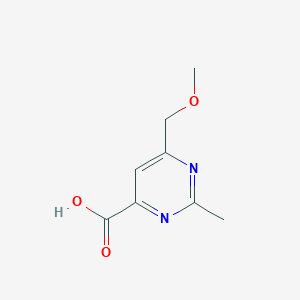
![(4-Chlorophenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B14875124.png)
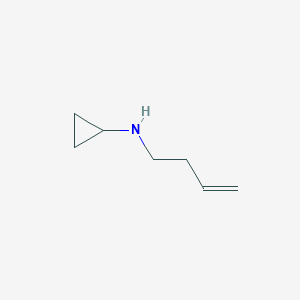
![3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide](/img/structure/B14875131.png)


![(Z)-2-(4-chloro-2-methylphenoxy)-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)propanehydrazide](/img/structure/B14875146.png)


![3-[5-[(2S,3S,4R)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-2-hydroxy-4-methoxyphenyl]propanoic acid](/img/structure/B14875155.png)
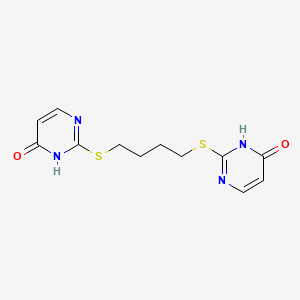
![(E)-methyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B14875172.png)
